Ethyl ethylphosphonofluoridate
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Overview
Description
Preparation Methods
The synthesis of ethyl ethylphosphonofluoridate typically involves the reaction of ethyl phosphonofluoridate with ethanol under controlled conditions . The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl ethylphosphonofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl phosphonic acid and hydrofluoric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include water, bases, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl ethylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It can be used in studies involving enzyme inhibition, particularly those enzymes that interact with phosphorus-containing compounds.
Medicine: Research into potential therapeutic applications, although limited, includes its use in studying enzyme inhibitors.
Mechanism of Action
The mechanism of action of ethyl ethylphosphonofluoridate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor by binding to the active site of enzymes that interact with phosphorus-containing substrates. This binding can disrupt normal enzyme function, leading to various biochemical effects .
Comparison with Similar Compounds
Ethyl ethylphosphonofluoridate can be compared with other similar organophosphorus compounds such as:
Ethyl methylphosphonofluoridate: Similar in structure but with a methyl group instead of an ethyl group.
Sarin (isopropyl methylphosphonofluoridate): A well-known nerve agent with a different alkyl group.
Soman (pinacolyl methylphosphonofluoridate): Another nerve agent with a more complex alkyl group.
The uniqueness of this compound lies in its specific alkyl groups and its reactivity, which can be exploited in various chemical and biological applications.
Properties
CAS No. |
650-20-4 |
---|---|
Molecular Formula |
C4H10FO2P |
Molecular Weight |
140.09 g/mol |
IUPAC Name |
1-[ethyl(fluoro)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H10FO2P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 |
InChI Key |
RORQVZRCLFKMMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)F |
Origin of Product |
United States |
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